2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide
Description
2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide is a complex organic compound with the molecular formula C16H13Cl5N2O. It is characterized by the presence of multiple chlorine atoms and a phenyl group, making it a compound of interest in various chemical and industrial applications .
Properties
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl5N2O/c17-11-6-7-13(12(18)9-11)22-15(16(19,20)21)23-14(24)8-10-4-2-1-3-5-10/h1-7,9,15,22H,8H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCRQEFRQGFMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide typically involves the reaction of 2,4-dichloroaniline with 2,2,2-trichloroethyl acetate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Table 1: Key Synthetic Steps
Nucleophilic Substitution Reactions
The trichloroethyl moiety facilitates nucleophilic substitution due to the electron-withdrawing effect of chlorine atoms:
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Amine Addition : Reacts with primary/secondary amines (e.g., phenethylamine) to form substituted thioureas (e.g., MLS000556034) .
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Thiourea Formation : Interaction with 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-ylamine yields carbamothioyl derivatives under mild conditions.
Table 2: Substitution Reactivity
| Nucleophile | Product | Conditions |
|---|---|---|
| Phenethylamine | N-(2-phenylethyl)thiourea derivative | RT, acetonitrile |
| Pyrazolylamine | Carbamothioyl-linked acetamide | 50°C, DCM |
Hydrolysis and Stability
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Acetamide Hydrolysis : Under strongly acidic (HCl, 6M) or basic (NaOH, 1M) conditions, the acetamide group hydrolyzes to form phenylacetic acid and trichloroethylamine derivatives.
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pH-Dependent Stability : Stable in neutral pH but degrades rapidly at extremes (t₁/₂ < 24 hrs at pH 2 or 12) .
Figure 1: Hydrolysis Pathway
Oxidation and Reduction
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Trichloroethyl Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces CCl₃ to CH₃, altering the electron density of the ethyl bridge .
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Dichlorophenyl Oxidation : Ozone or KMnO₃ oxidizes the aromatic ring to dichlorobenzoquinone derivatives .
Table 3: Redox Reactions
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Reduction | H₂ (1 atm), 10% Pd-C, ethanol | CCl₃ → CH₃ |
| Oxidation | O₃, H₂O₂ | Ring hydroxylation/cleavage |
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets:
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Enzyme Inhibition : Binds to Trypanosoma brucei enzymes via hydrophobic interactions with trichloroethyl and dichlorophenyl groups .
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Metabolic Degradation : Hepatic CYP450 enzymes mediate N-dealkylation, forming 2,4-dichloroaniline as a primary metabolite .
Industrial-Scale Modifications
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Flow Chemistry : Continuous reactors enhance yield (up to 92%) by maintaining precise temperature control during isothiocyanate substitution.
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Automated Purification : Simulated moving bed chromatography isolates >99% pure product for pharmaceutical applications.
Key Research Findings
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Thiourea derivatives exhibit superior antiparasitic activity compared to parent compounds (EC₅₀ = 0.001 μM against T. brucei) .
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Hydrolysis products show negligible bioactivity, confirming acetamide’s critical role in target binding .
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Industrial optimization reduces reaction time by 70% compared to batch processes.
This compound’s versatility in nucleophilic substitution and redox reactions makes it valuable for medicinal chemistry and agrochemical development.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies on trichloroacetamides have shown their ability to induce apoptosis in cancer cell lines. The specific compound mentioned may share these properties due to its structural similarities with other known anticancer agents.
Case Study:
A study involving derivatives of trichloroacetamides reported that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action was primarily through the induction of apoptosis and cell cycle arrest, suggesting that 2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide could be evaluated for similar effects in future research .
Antimicrobial Properties
Compounds with multiple chlorine atoms are often explored for their antimicrobial properties. The presence of chlorine can enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
Case Study:
Research on chlorinated acetamides has indicated their effectiveness against a range of bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration of this compound in antimicrobial studies .
Insecticidal Activity
Due to its structural characteristics, this compound may also be investigated for insecticidal properties. Chlorinated compounds are frequently used in pesticide formulations due to their effectiveness against pests.
Case Study:
A related study evaluated the insecticidal activity of various chlorinated acetamides against agricultural pests. The findings suggested that modifications in the chlorine substituents significantly influenced the potency of these compounds as insecticides .
Mechanism of Action
The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the inhibition or activation of biochemical pathways. This interaction can result in various biological effects, such as antimicrobial activity or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]acetamide: This compound has a similar structure but with a nitro group instead of a dichloro group.
2-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]acetamide: This compound features a cyclohexyl group instead of a dichloroanilino group.
Uniqueness
The uniqueness of 2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide lies in its specific arrangement of chlorine atoms and the phenyl group, which imparts distinct chemical and biological properties.
Biological Activity
2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide is a synthetic compound with significant biological activity. Its unique structural features contribute to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including case studies, research findings, and structure-activity relationship (SAR) analyses.
- Molecular Formula : C21H21Cl3N4O2
- Molar Mass : 467.78 g/mol
- CAS Number : 302823-36-5
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets at the molecular level. The compound exhibits cytotoxic effects against various cancer cell lines, likely through mechanisms involving apoptosis induction and inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
Research indicates that the presence of halogen substituents and specific functional groups enhances the compound's biological efficacy. For instance:
- Chlorine Substituents : The incorporation of chlorine atoms increases lipophilicity and may enhance cellular uptake.
- Phenyl Ring : The phenyl moiety plays a critical role in the compound's interaction with target proteins involved in cancer cell survival pathways.
Biological Activity Overview
Case Studies
-
Anticancer Activity
In a study evaluating the compound's effects on A431 cells (human epidermoid carcinoma), it was found to induce apoptosis with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. The study utilized flow cytometry to assess cell viability and apoptosis markers. -
Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of the compound against common pathogens. The results demonstrated that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. -
Neuroprotective Effects
Preliminary studies indicated potential neuroprotective effects in cellular models exposed to oxidative stress. The compound was shown to enhance cell viability under stress conditions, suggesting a role in neuroprotection.
Q & A
Q. What are the standard synthetic routes for 2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide?
The synthesis typically involves multi-step reactions starting from substituted aniline and chloroacetyl precursors. A common approach includes:
- Nucleophilic substitution : Reacting 2,4-dichloroaniline with trichloroacetaldehyde to form the trichloroethylamine intermediate.
- Acetylation : Coupling the intermediate with 2-phenylacetyl chloride under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like DMF or dichloromethane. Reaction optimization often focuses on temperature control (reflux at 80–100°C) and stoichiometric ratios to minimize byproducts like hydrolyzed derivatives .
Q. How is this compound characterized analytically?
Key characterization methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and hydrogen bonding (e.g., amide protons at δ 8–10 ppm). IR spectroscopy identifies C=O stretches (~1650–1700 cm⁻¹) and N–H bends .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Q. What preliminary biological activities have been reported?
Early studies highlight:
- Antimicrobial activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) show inhibitory effects at 8–16 µg/mL, likely due to halogenated aryl groups enhancing membrane penetration .
- Enzyme inhibition : Screening against kinases or proteases reveals competitive inhibition (Ki ~2–5 µM), suggesting potential as a lead compound for targeted therapy .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity in substitution reactions?
The trichloroethyl group undergoes SN2 displacement with nucleophiles (e.g., amines, thiols) due to steric strain and electron-withdrawing effects of Cl atoms. Kinetic studies using polar solvents (e.g., DMSO) show rate acceleration, supporting a transition state with partial negative charge development at the α-carbon .
Q. How does molecular conformation influence its bioactivity?
X-ray data (e.g., torsion angles of the dichlorophenylamino group) reveal a planar amide geometry, which enhances π-π stacking with enzyme active sites. Substituent bulkiness (trichloroethyl) restricts rotational freedom, optimizing binding to hydrophobic pockets .
Q. How can contradictory data on hydrogen bonding be resolved?
Discrepancies in hydrogen-bonding motifs (e.g., intra- vs. intermolecular) arise from solvent polarity. Use variable-temperature NMR or DFT calculations to model solvent-dependent conformational equilibria. Crystallographic studies in different solvents (e.g., ethanol vs. hexane) provide empirical validation .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?
- Halogen substitution : Replacing 2,4-dichlorophenyl with pentafluorophenyl increases electronegativity, improving target affinity.
- Side-chain modulation : Introducing sulfonamide groups instead of acetamide enhances solubility without compromising activity. SAR is validated via molecular docking (e.g., AutoDock Vina) and free-energy perturbation simulations .
Q. What degradation pathways occur under environmental conditions?
Hydrolysis under acidic/basic conditions cleaves the amide bond, yielding 2-phenylacetic acid and trichloroethylamine derivatives. Photodegradation studies (UV-Vis monitoring) show a half-life of 48 hours in sunlight, with dichlorophenyl byproducts requiring LC-MS/MS tracking .
Q. How can computational modeling predict its metabolic fate?
ADMET prediction tools (e.g., SwissADME) simulate cytochrome P450 interactions, identifying likely oxidation sites (e.g., trichloroethyl group). MetaSite software maps Phase I/II metabolism, guiding stable isotope labeling for in vivo tracer studies .
Q. What experimental designs validate enzyme inhibition mechanisms?
- Kinetic assays : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions.
- Mutagenesis studies : Modify enzyme active sites (e.g., Ala-scanning) to identify critical residues for inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
